REACTION_CXSMILES
|
[Na].[I:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[C:8](O)[N:7]=[C:6]2O.[ClH:15].C(N(CC)CC)C.P(Cl)(Cl)([Cl:25])=O>>[Cl:15][C:8]1[N:7]=[C:6]([Cl:25])[C:5]2[C:10](=[CH:11][CH:12]=[C:3]([I:2])[CH:4]=2)[N:9]=1 |f:0.1,2.3,^1:0|
|
Name
|
6-iodo-quinazoline-2,4-diol sodium salt
|
Quantity
|
849 mg
|
Type
|
reactant
|
Smiles
|
[Na].IC=1C=C2C(=NC(=NC2=CC1)O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated at 100 C for 16 hours
|
Duration
|
16 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuum
|
Type
|
ADDITION
|
Details
|
Ice chips were added to the remaining residue, which
|
Type
|
ADDITION
|
Details
|
was diluted with dichloromethane
|
Type
|
WASH
|
Details
|
washed with water and saturated aqueous sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC2=CC=C(C=C2C(=N1)Cl)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 799 mg | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |